2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are important heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Scientific Research Applications
2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is studied for its potential as an antibacterial and antifungal agent due to its thiazole moiety.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazole-2-thiol with 4-fluorophenylacetyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the cyclopentylcarbamoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition of their activity. This compound may also interfere with the synthesis of nucleic acids and proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide include other thiazole derivatives such as:
- 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological properties.
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S2/c19-12-5-7-14(8-6-12)21-17(24)11-26-18-22-15(10-25-18)9-16(23)20-13-3-1-2-4-13/h5-8,10,13H,1-4,9,11H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMJUIKBZKVGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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